2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

Vue d'ensemble

Description

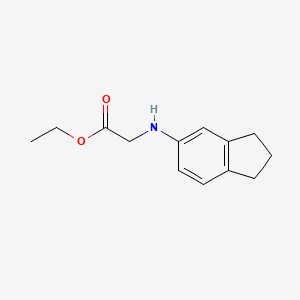

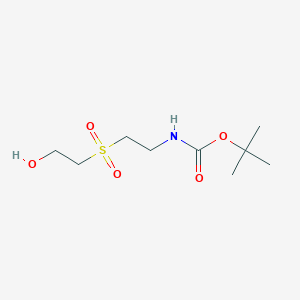

2-Chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one, also known as 2-chloro-7-methyl-7,8-dihydroquinolin-5(6H)-one or 2-chloro-7-methyl-7,8-dihydroquinolin-5-one, is an organic compound that has been studied for its potential applications in various scientific fields. It is a white crystalline solid with a melting point of 179-183 °C. It is insoluble in water and slightly soluble in ethanol. 2-Chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one is used as a building block for the synthesis of various organic compounds, and its derivatives are used as pharmaceutical intermediates and reagents.

Applications De Recherche Scientifique

Diversity-Oriented Synthesis and Antitubercular Evaluation

A study by Kantevari et al. (2011) explored the diversity-oriented synthesis of dihydro-6H-quinolin-5-one analogues, including compounds similar to "2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one". These compounds were evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with several analogues showing promising antitubercular properties Kantevari et al., 2011.

Three-Component Synthesis of Hydrogenated Quinolines

Sosnovskikh et al. (2008) reported on the synthesis of 2-(2-hydroxyaryl)-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-ones via a three-component reaction. This study contributes to the understanding of synthetic pathways that can lead to various substituted dihydroquinolin-5(6H)-ones, showcasing the versatility of these compounds in chemical synthesis Sosnovskikh et al., 2008.

Synthesis and Evaluation of Antimycobacterial Agents

Marvadi et al. (2020) designed and synthesized a series of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, showing significant antimycobacterial activity. While the focus is on a slightly different substitution pattern, the research underscores the potential of dihydroquinoline derivatives as effective antimycobacterial agents Marvadi et al., 2020.

Catalytic Applications and Polymerization

A study by Zhang et al. (2018) on bimetallic aluminum 5,6-dihydro-7,7-dimethylquinolin-8-olates revealed their potential as pro-initiators for the ring-opening polymerization (ROP) of ε-caprolactone. This research illustrates the utility of dihydroquinoline derivatives in polymer science, particularly in initiating the polymerization process Zhang et al., 2018.

Propriétés

IUPAC Name |

2-chloro-7,7-dimethyl-6,8-dihydroquinolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c1-11(2)5-8-7(9(14)6-11)3-4-10(12)13-8/h3-4H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SROAFDPESDGHPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=CC(=N2)Cl)C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564307 | |

| Record name | 2-Chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one | |

CAS RN |

135219-84-0 | |

| Record name | 2-Chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1316116.png)

![3,4-Dihydro-2H-pyrano[3,2-c]pyridine](/img/structure/B1316139.png)

![[1-(Thiophen-2-yl)cyclopropyl]methanamine](/img/structure/B1316151.png)